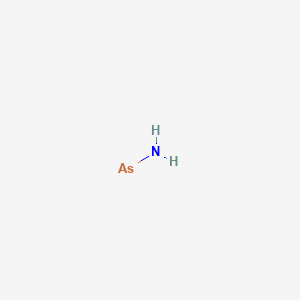
Aminoarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsinous amide is a chemical compound characterized by the presence of an arsenic atom bonded to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsinous amide can be synthesized through several methods. One common approach involves the reaction of an arsenic trichloride with an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, arsinous amide is produced using large-scale reactors where precise control of temperature and pressure is maintained. The use of catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Arsinous amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert arsinous amide to arsine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Arsinic acid derivatives.
Reduction: Arsine.
Substitution: Various substituted arsenic compounds.
Applications De Recherche Scientifique
Arsinous amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoarsenic compounds.
Biology: Research into its biological activity has shown potential for use in antimicrobial agents.
Medicine: Studies are exploring its potential as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which arsinous amide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form complexes with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to its potential use as an antimicrobial or therapeutic agent.
Comparaison Avec Des Composés Similaires
Arsinic Acid: Similar in structure but contains an additional oxygen atom.
Arsine: A simpler compound with only hydrogen atoms bonded to arsenic.
Organoarsenic Compounds: A broad class of compounds with varying functional groups attached to arsenic.
Uniqueness: Arsinous amide is unique due to its specific amide functional group, which imparts distinct chemical properties and reactivity compared to other arsenic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
AsH2N |
|---|---|
Poids moléculaire |
90.944 g/mol |
InChI |
InChI=1S/AsH2N/c1-2/h2H2 |
Clé InChI |
IVYZFLBDJCMVRZ-UHFFFAOYSA-N |
SMILES canonique |
N[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
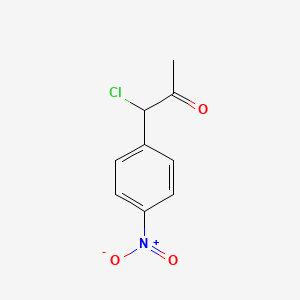
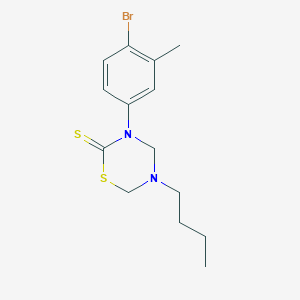
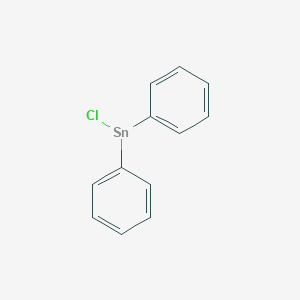
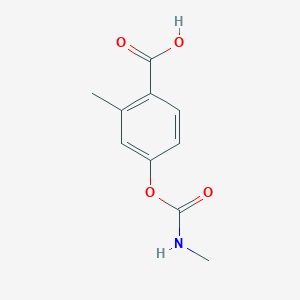



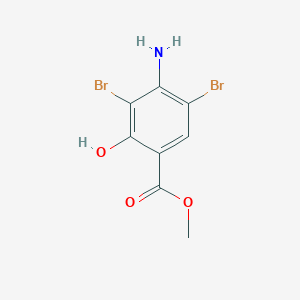
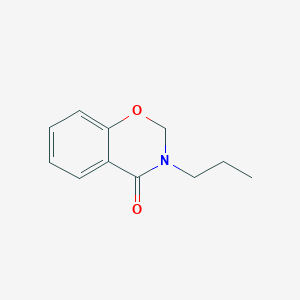
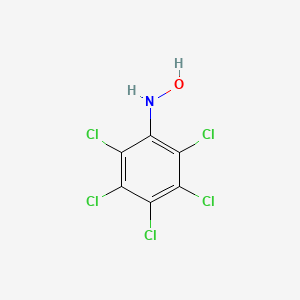
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)


